Product packaging for 4-Benzylazetidin-2-one(Cat. No.:CAS No. 777885-07-1)

4-Benzylazetidin-2-one

Cat. No.: B2484841
CAS No.: 777885-07-1
M. Wt: 161.204
InChI Key: XQQADMLPVLHSPI-UHFFFAOYSA-N
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Description

4-Benzylazetidin-2-one (CAS 777885-07-1) is a monocyclic β-lactam compound that serves as a versatile and crucial scaffold in medicinal chemistry and antibacterial research . The azetidin-2-one core, a four-membered cyclic amide, is the fundamental structural unit of life-saving β-lactam antibiotics, including penicillins and cephalosporins . Beyond its classical role, this benzyl-substituted derivative is a key synthetic intermediate for exploring a diverse range of biological activities. Research into 1,4-diaryl substituted azetidin-2-one scaffolds, a class to which this compound is related, has yielded compounds with promising profiles in areas such as cholesterol absorption inhibition, antimicrobial action, and antiproliferative activity against cancer cell lines . The compound operates as a mechanism-based inhibitor, capable of forming covalent adducts with bacterial enzymes like transpeptidases (Penicillin-Binding Proteins, PBPs) involved in cell wall biosynthesis, ultimately leading to cell lysis . Furthermore, azetidin-2-one derivatives have been investigated as inhibitors of serine proteases, including human chymase and tryptase, which are implicated in cardiovascular diseases, fibrosis, and asthma, highlighting the scaffold's value in developing therapies for chronic inflammatory conditions . With a molecular formula of C10H11NO and a molecular weight of 161.20 g/mol , this building block is essential for researchers developing new therapeutic agents and probing biochemical pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO B2484841 4-Benzylazetidin-2-one CAS No. 777885-07-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-10-7-9(11-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQADMLPVLHSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777885-07-1
Record name 4-benzylazetidin-2-one
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Synthetic Methodologies for 4 Benzylazetidin 2 One and Its Derivatives

Classical and Conventional Synthetic Routes to Azetidinones

Conventional methods for the synthesis of the azetidinone ring have been well-established for decades and are still widely employed due to their reliability and versatility.

The Staudinger cycloaddition, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone in the synthesis of β-lactams. wikipedia.orgresearchgate.net This reaction, first reported by Hermann Staudinger in 1907, has become a fundamental and versatile method for constructing the four-membered azetidinone ring. wikipedia.orgnih.gov

The reaction mechanism involves the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate. organic-chemistry.org Subsequent ring closure of this intermediate yields the β-lactam. organic-chemistry.org The stereochemical outcome of the reaction, yielding either cis or trans isomers, is influenced by the electronic properties of the substituents on both the ketene and the imine. organic-chemistry.org Ketenes can be generated in situ from various precursors, such as acid chlorides in the presence of a tertiary amine or through the Wolff rearrangement of α-diazoketones. organic-chemistry.orgtandfonline.com

For the synthesis of 4-benzylazetidin-2-one, a suitable imine derived from benzaldehyde (B42025) would be reacted with a ketene. The reaction conditions, including solvent and temperature, can be optimized to favor the desired stereoisomer. mdpi.com

Table 1: Examples of Staudinger Cycloaddition for Azetidinone Synthesis

Ketene PrecursorImineBase/CatalystSolventProductReference
Phenylacetyl chlorideN-BenzylideneanilineTriethylamine (B128534)Dichloromethane (B109758)1,4-Diphenyl-3-phenylazetidin-2-one organic-chemistry.org
Methoxyacetyl chlorideN-(p-methoxyphenyl)imineTriethylamineToluene3-Methoxy-1-(p-methoxyphenyl)-4-arylazetidin-2-one mdpi.com
Chloroacetyl chlorideVarious Schiff basesTriethylamineDichloromethane3-Chloro-azetidin-2-ones doi.org

This table provides illustrative examples of the Staudinger reaction and not specifically for this compound.

Cyclocondensation reactions offer an alternative and effective route to azetidin-2-ones. These reactions typically involve the formation of two new bonds in a single synthetic step from acyclic precursors.

One notable method involves the reaction of imines with carboxylic acids in the presence of a dehydrating agent or an activating agent. For instance, the use of diphosphorus (B173284) tetraiodide (P₂I₄) can facilitate the one-pot synthesis of 2-azetidinones from imines and carboxylic acids at room temperature. researchgate.net This method is advantageous as it often proceeds under mild conditions and can produce good to excellent yields without the need for column chromatography. researchgate.net The reaction involves the activation of the carboxylic acid, followed by reaction with the imine and subsequent cyclization.

Another approach is the cyclocondensation of β-amino acids. This intramolecular reaction is a direct method for forming the azetidinone ring. The cyclization is typically promoted by reagents that activate the carboxylic acid, such as carbodiimides or other coupling agents.

The use of Schiff bases (imines) is central to many azetidinone syntheses, particularly in conjunction with ketenes in the Staudinger reaction. globalresearchonline.net However, other cyclization strategies also utilize Schiff bases as key intermediates.

A common and widely used method is the reaction of a Schiff base with an acid chloride, such as chloroacetyl chloride, in the presence of a base like triethylamine. globalresearchonline.net This reaction proceeds via the formation of a ketene in situ from the acid chloride and base, which then undergoes a [2+2] cycloaddition with the Schiff base. This method is versatile, allowing for the synthesis of a wide array of substituted azetidinones by varying the structure of the Schiff base and the acid chloride. doi.orgias.ac.in Microwave irradiation has also been employed to accelerate this reaction, often leading to higher yields and shorter reaction times. globalresearchonline.net

The general scheme for this synthesis is as follows: An aromatic aldehyde is condensed with an amine to form the Schiff base. This intermediate is then reacted with chloroacetyl chloride and triethylamine to yield the corresponding 3-chloro-azetidin-2-one. doi.orgias.ac.in

Stereoselective Synthesis of this compound

Controlling the stereochemistry at the C3 and C4 positions of the azetidinone ring is crucial, especially for the synthesis of biologically active compounds. Stereoselective methods aim to produce a single desired stereoisomer, which is essential for therapeutic applications.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereoselective transformation is complete, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

In the context of this compound synthesis, a chiral auxiliary can be attached to either the ketene precursor or the imine. For example, Evans-type oxazolidinones are widely used chiral auxiliaries that can be attached to the acyl group of the ketene precursor. wikipedia.org The steric bulk of the oxazolidinone directs the approach of the imine, leading to a high degree of diastereoselectivity in the cycloaddition. wikipedia.org

Another example is the use of (4S)-benzyl-1,3-thiazolidin-2-one as a chiral auxiliary. scielo.org.mxresearchgate.net This auxiliary can be acylated and then subjected to an aldol-type condensation, which can be a step in a multi-step synthesis of chiral β-lactams. The facial selectivity in these reactions is often high, leading to the preferential formation of one diastereomer. scielo.org.mx

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryType of ReactionKey FeatureReference
Evans OxazolidinonesAldol, Alkylation, Diels-AlderSteric hindrance directs substitution wikipedia.org
CamphorsultamMichael Addition, Claisen RearrangementHigh diastereoselectivity wikipedia.org
(S)-(-)-1-PhenylethylamineResolution of racematesForms diastereomeric salts sigmaaldrich.com
(R)-(+)-2-Methyl-2-propanesulfinamideSynthesis of chiral aminesForms stable sulfinimines sigmaaldrich.com

This table provides examples of chiral auxiliaries and their general applications.

Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of chiral molecules. birmingham.ac.uknih.gov It involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is often more efficient and atom-economical than using stoichiometric amounts of a chiral auxiliary. williams.edu

For the synthesis of 4-substituted azetidinones, chiral Lewis acids or organocatalysts can be employed to catalyze the [2+2] cycloaddition of ketenes and imines. For example, chiral N-heterocyclic carbenes (NHCs) have been shown to catalyze the Staudinger reaction with high enantioselectivity. organic-chemistry.org The catalyst activates the ketene, and the chiral environment of the catalyst directs the approach of the imine, leading to the formation of a specific enantiomer of the β-lactam.

Copper(I) complexes with chiral bisphosphine ligands have also been utilized in the enantioselective synthesis of azetidines through the difunctionalization of azetines. acs.org While not a direct synthesis of azetidinones, these methods for creating chiral azetidine (B1206935) frameworks are relevant as azetidinones can be derived from or converted to other functionalized azetidines. The development of catalytic asymmetric methods for the direct synthesis of this compound remains an active area of research.

Chemoenzymatic Methods for Enantiomeric Resolution of this compound

The separation of racemic mixtures into their constituent enantiomers, known as chiral resolution, is critical for producing optically active compounds. wikipedia.org Chemoenzymatic methods, which utilize enzymes as biocatalysts, offer a highly selective and efficient approach for the kinetic resolution of azetidinone derivatives. A simple chemoenzymatic method has been described for preparing the enantiomers of 4-benzyl-β-lactam (this compound). researchgate.net

Lipases are a class of enzymes frequently employed for this purpose due to their stereoselectivity. In a kinetic resolution process, the enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the two. For instance, in the resolution of 4-acetoxy-azetidin-2-one, a related β-lactam, lipases were evaluated for their efficacy in producing pure enantiomers. researchgate.netnih.gov A screening of various commercial enzymes identified Pseudomonas fluorescens lipase (B570770) as a particularly suitable biocatalyst, achieving good conversion rates and excellent enantiomeric excesses. researchgate.netnih.gov Another effective enzyme, Burkholderia cepacia lipase, has been used for the double resolution of N-hydroxymethylated β-lactams, yielding products with high enantiopurity (ee >99%). researchgate.net

The general process involves the enzymatic acylation or hydrolysis of the racemic azetidinone or a derivative. The significant difference in reaction rates between the two enantiomers allows for their effective separation. This approach avoids the need for chiral starting materials and provides access to both enantiomers from a single racemic precursor.

Table 1: Enzymes Used in Chemoenzymatic Resolution of Azetidinone Scaffolds
EnzymeSubstrate TypeKey FindingReference
Pseudomonas fluorescens Lipase4-acetoxy-azetidin-2-oneDemonstrated good conversions and excellent enantiomeric excesses in kinetic resolution. researchgate.netnih.gov
Burkholderia cepacia LipaseN-hydroxymethylated β-lactamsEffective in double resolution techniques, yielding high enantiopurities. researchgate.net

Solid-Phase Synthetic Strategies for 4-Substituted Azetidinones

Solid-phase synthesis (SPS) has become a cornerstone in medicinal chemistry for the rapid generation of compound libraries. This technique, where molecules are built on a solid polymeric support (resin), offers significant advantages over traditional solution-phase synthesis, including simplified purification, the ability to drive reactions to completion using excess reagents, and suitability for automation. researchgate.net

The synthesis of 4-substituted azetidinones on a solid support has been developed to create diverse libraries of β-lactam derivatives. researchgate.net The process typically involves anchoring a starting material to the resin, followed by sequential chemical transformations to build the azetidinone ring. The renowned Staudinger [2+2] cycloaddition between a ketene and an imine is a common reaction adapted for solid-phase synthesis. researchgate.net For example, an amino acid can be attached to a resin, converted to an imine, and then reacted with a ketene precursor to form the resin-bound β-lactam.

This methodology has been successfully applied to generate series of 1,3,4-trisubstituted β-lactams. researchgate.net The final products are cleaved from the resin in the last step, which simplifies the purification process as resin-bound starting materials and excess reagents are easily filtered off. This strategy is highly valuable for producing libraries of compounds for screening purposes. researchgate.net

Green Chemistry Approaches in Azetidinone Synthesis

Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. researchgate.net In the synthesis of azetidinones, several green approaches have been implemented to create more sustainable and efficient protocols.

Performing reactions without a solvent, or under "neat" conditions, is a primary goal of green chemistry as it reduces waste and eliminates the environmental impact associated with solvent production and disposal. researchgate.netmdpi.comdergipark.org.tr Solvent-free synthesis of azetidin-2-ones has been achieved through mechanochemistry, where mechanical energy (e.g., grinding) is used to initiate reactions between solid reagents. dergipark.org.tr

The Staudinger reaction, for instance, can be carried out under solvent-free conditions by reacting various Schiff bases with chloroacetyl chloride in the presence of a base like triethylamine. This approach often leads to shorter reaction times and high yields, with the added benefit of a simplified workup. rsc.org

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering dramatic reductions in reaction times, increased yields, and often improved product purity compared to conventional heating methods. asianpubs.org The synthesis of azetidinones is well-suited to this technology. The reaction medium's ability to absorb microwave energy efficiently is key to this process. mdpi.com

The cyclization of Schiff bases with chloroacetyl chloride to form the azetidinone ring can be completed in minutes under microwave irradiation, whereas the same reaction might take several hours with conventional heating. mdpi.comresearchgate.netrdd.edu.iq This rapid, energy-efficient method has been used to synthesize a wide range of 3-chloro-4-substituted azetidinones. mdpi.com For example, reactions promoted by microwave irradiation were completed in 30–45 minutes with 81–96% yields, compared to 16–24 hours and 50–60% yields under conventional conditions. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Azetidinone Synthesis
ParameterConventional HeatingMicrowave IrradiationReference
Reaction Time16–24 hours30–45 minutes mdpi.com
Yield50–60%81–96% mdpi.com

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative green energy source. The phenomenon of acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, which can accelerate reaction rates. beilstein-journals.org

The synthesis of azetidin-2-one (B1220530) derivatives has been effectively enhanced using ultrasound. mdpi.com For example, the cyclocondensation of Schiff's bases with chloroacetyl chloride can be performed under sonication. mdpi.com This method significantly reduces reaction times compared to conventional stirring or refluxing. While a traditional synthesis might require 8-28 hours, the use of ultrasonication can shorten the reaction time to as little as 2 hours, often with excellent yields. mdpi.com This technique represents a mild and efficient way to promote the formation of the β-lactam ring. nih.gov

Derivatization Strategies for the this compound Scaffold

The this compound core is a versatile template for chemical modification, allowing for the synthesis of a wide array of derivatives with potentially diverse biological activities. Derivatization can be targeted at several positions on the molecule.

N1-Position: The nitrogen atom of the β-lactam ring is a common site for modification. It can be readily alkylated, arylated, or acylated. N-substitution can significantly influence the molecule's properties.

C3-Position: The C3 position can be functionalized through various reactions. For example, introduction of substituents like chloro, acetoxy, or phenoxy groups is often achieved by using appropriately substituted ketene precursors (e.g., chloroacetyl chloride, acetoxyacetyl chloride) in the Staudinger synthesis. mdpi.com These groups can then be further manipulated. For instance, an acetoxy group can be hydrolyzed to a hydroxyl group. mdpi.com

C4-Position (Benzyl Group): The benzyl (B1604629) substituent itself can be modified. Aromatic substitution reactions (e.g., nitration, halogenation) on the phenyl ring can introduce new functional groups. Alternatively, the benzylic position can be a site for further reactions.

Ring Transformation: The strained four-membered ring can undergo ring-opening reactions to yield useful acyclic amides or be used in ring-expansion reactions to synthesize larger heterocyclic structures. researchgate.net

These derivatization strategies allow chemists to systematically explore the structure-activity relationships of the this compound scaffold, leading to the development of new compounds with tailored properties.

Functionalization at the Azetidinone Nitrogen (N-1 Position)

The nitrogen atom of the azetidinone ring is a key site for synthetic modification. Its functionalization can be achieved through various reactions, including alkylation, arylation, and sulfenylation, which introduce a wide array of substituents, thereby modulating the molecule's chemical and physical properties.

N-alkylation of the this compound scaffold is typically achieved by deprotonating the N-H bond with a suitable base, followed by quenching the resulting anion with an alkylating agent. The choice of base and solvent system can be crucial for achieving high yields and selectivity. Strong bases such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) are commonly employed to generate the corresponding sodium salt of the lactam. This intermediate readily reacts with various alkylating reagents, including primary alkyl halides and secondary alkyl tosylates, to yield N-1 substituted products. beilstein-journals.org This method is generally N-1 selective and tolerates a wide range of functional groups on the alkylating agent. beilstein-journals.orgnih.gov

Table 1: Representative Conditions for N-Alkylation of Azetidin-2-ones

EntryBaseAlkylating AgentSolventProduct
1Sodium Hydride (NaH)Alkyl BromideTetrahydrofuran (THF)N-Alkyl-4-benzylazetidin-2-one
2Sodium Hydride (NaH)Benzyl BromideTetrahydrofuran (THF)N-Benzyl-4-benzylazetidin-2-one
3Potassium Carbonate (K₂CO₃)Allyl BromideAcetonitrile (B52724) (CH₃CN)N-Allyl-4-benzylazetidin-2-one
4Butyllithium (BuLi)Methyl IodideTetrahydrofuran (THF)N-Methyl-4-benzylazetidin-2-one

The introduction of an aryl group at the N-1 position is commonly accomplished through transition metal-catalyzed cross-coupling reactions. Copper- and palladium-catalyzed methods are prevalent. The copper-catalyzed N-arylation, often referred to as the Ullmann condensation, can be performed using a copper(I) catalyst (e.g., CuI) with a diaryliodonium salt as the arylating agent in the presence of a base like N,N-diisopropylethylamine (DIPEA). rsc.org Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, provide an alternative route. This method involves the coupling of the N-H lactam with an aryl halide (e.g., aryl bromide) in the presence of a palladium catalyst, a phosphine (B1218219) ligand (like XPhos), and a base. nih.gov These methods allow for the synthesis of a broad range of N-arylated azetidinones. rsc.orgnih.gov

The azetidinone nitrogen can also be functionalized with sulfur- or halogen-containing groups. N-sulfenylated azetidinones can be synthesized from the corresponding N-bromo derivatives. acs.org The synthesis first involves N-bromination of the parent lactam using N-bromosuccinimide (NBS) in an inert solvent like dichloromethane (DCM). The resulting N-bromo-azetidinone is then treated with a disulfide in the presence of a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) radical to yield the N-sulfenylated product. acs.org Similarly, N-chloro and N-iodo analogs can be prepared using N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS), respectively, although the resulting N-iodo-β-lactams can be unstable. acs.org Another approach involves converting NH-β-lactams to N-sulfonyl β-lactams by treatment with various sulfonyl chlorides in the presence of triethylamine (Et₃N) and 4-N,N-dimethylaminopyridine (DMAP). researchgate.net

Table 2: N-1 Functionalization with Heteroatoms

Reagent(s)SolventProduct Type
1. NBS; 2. R-S-S-R, TEMPO (cat.)Dichloromethane (DCM)N-Sulfenyl
N-Chlorosuccinimide (NCS)Dichloromethane (DCM)N-Chloro
N-Iodosuccinimide (NIS)Dichloromethane (DCM)N-Iodo
R-SO₂Cl, Et₃N, DMAPDichloromethane (DCM)N-Sulfonyl

Substituent Modifications at the C-3 Position of the Azetidinone Ring

The C-3 position of the azetidinone ring, being alpha to the carbonyl group, is amenable to functionalization through enolate chemistry. This allows for the introduction of a variety of substituents, including alkyl and halo groups.

Alkylation at the C-3 position is achieved by generating a lactam enolate, which then acts as a nucleophile. researchgate.net This process requires a strong, non-nucleophilic base to deprotonate the α-carbon. Common bases for this transformation include lithium diisopropylamide (LDA) and potassium hexamethyldisilazide (KHMDS). The reaction is typically performed at low temperatures (e.g., -78 °C) in an aprotic solvent like THF to control reactivity and prevent side reactions. The resulting enolate is then treated with an electrophilic alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl bromide), to introduce the desired substituent at the C-3 position. researchgate.net This method provides a direct route to 3-substituted-4-benzylazetidin-2-ones.

Table 3: C-3 Alkylation of Azetidin-2-one Derivatives

EntryBaseElectrophileSolventTemperatureProduct
1Lithium Diisopropylamide (LDA)Methyl IodideTHF-78 °C3-Methyl-4-benzylazetidin-2-one
2Potassium Hexamethyldisilazide (KHMDS)Benzyl BromideTHF-78 °C3-Benzyl-4-benzylazetidin-2-one
3Sodium Hexamethyldisilazide (NaHMDS)Allyl BromideTHF-78 °C3-Allyl-4-benzylazetidin-2-one

Halogen atoms can be introduced at the C-3 position using similar enolate chemistry or through electrophilic halogenation under different conditions. The enolate, formed as described above, can be quenched with an electrophilic halogen source. Reagents such as N-bromosuccinimide (NBS) for bromination, N-chlorosuccinimide (NCS) for chlorination, and N-iodosuccinimide (NIS) for iodination are commonly used. nih.govtcichemicals.com The reaction provides 3-halo-4-benzylazetidin-2-ones, which are versatile intermediates for further synthetic transformations. The choice of halogenating agent and reaction conditions can be optimized to achieve good yields of the desired product. mt.com

Chemical Transformations at the Benzyl Moiety (C-4 Substituent)

The benzyl group at the C-4 position offers two main sites for chemical modification: the benzylic methylene (B1212753) group (the CH₂ group attached to the ring) and the aromatic phenyl ring.

The benzylic C-H bonds are weaker than typical sp³ C-H bonds, making this position susceptible to oxidation and radical reactions. wikipedia.org

Oxidation: The benzylic methylene group can be oxidized to a carbonyl group (ketone) or a carboxylic acid. Strong oxidizing agents like aqueous potassium permanganate (B83412) (KMnO₄) or concentrated nitric acid (HNO₃) will typically oxidize the benzylic position all the way to a carboxylic acid. wikipedia.orgmsu.edu More selective oxidation to the ketone can be achieved using milder reagents such as a complex of chromium trioxide and 3,5-dimethylpyrazole (B48361) (CrO₃-dmpyz) or 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (B87167) (DMSO). wikipedia.org

Halogenation: Free radical halogenation can selectively occur at the benzylic position. The Wohl-Ziegler reaction, which uses N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light), is a classic method for introducing a bromine atom at the benzylic carbon. wikipedia.org

Table 4: Functionalization of the Benzylic Position

Reaction TypeReagent(s)Product Functional Group
OxidationKMnO₄ or conc. HNO₃Carboxylic Acid
OxidationCrO₃-dmpyz or IBX/DMSOKetone
BrominationNBS, radical initiatorBenzylic Bromide

The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions. The alkyl group attached to the ring is an activating, ortho-, para-director. msu.edu Therefore, electrophiles will preferentially add to the ortho (C-2' and C-6') and para (C-4') positions of the phenyl ring. Standard electrophilic aromatic substitution protocols can be applied:

Nitration: Treatment with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring, yielding ortho- and para-nitrobenzyl derivatives. wordpress.com

Halogenation: Reaction with a halogen (e.g., Br₂, Cl₂) and a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) results in the corresponding ortho- and para-halobenzyl substituted azetidinones. msu.edu

Sulfonation: Fuming sulfuric acid (H₂SO₄/SO₃) can be used to introduce a sulfonic acid group (-SO₃H). This reaction is reversible. wordpress.com

Friedel-Crafts Reactions: Acylation (with an acyl chloride/AlCl₃) or alkylation (with an alkyl halide/AlCl₃) can introduce alkyl or acyl groups onto the aromatic ring, primarily at the para position due to sterics. msu.edu

These transformations on the benzyl moiety allow for extensive derivatization of the this compound core, providing access to a wide range of analogs for further study.

Chemical Reactivity and Reaction Mechanisms of 4 Benzylazetidin 2 One

Ring-Opening Reactions of the Azetidinone Moiety

The high ring strain (approximately 25.4 kcal/mol for azetidine) makes the amide bond within the β-lactam ring of 4-benzylazetidin-2-one significantly more reactive than in acyclic amides. wikipedia.org This enhanced reactivity drives various ring-opening reactions, which are the most characteristic transformations for this class of compounds.

Acid-Catalyzed Hydrolysis Pathways

Under acidic conditions, this compound undergoes hydrolysis to yield the corresponding β-amino acid, 3-amino-4-phenylbutanoic acid. The reaction is catalyzed by dilute mineral acids like hydrochloric or sulfuric acid and is driven by the relief of ring strain. utrgv.edulibretexts.org

The mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen : The reaction initiates with the protonation of the carbonyl oxygen atom by a hydroxonium ion (H₃O⁺), which is the active catalytic species in aqueous acid. This protonation makes the carbonyl carbon significantly more electrophilic. libretexts.orgchemguide.co.uk

Nucleophilic Attack by Water : A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This step leads to the formation of a tetrahedral intermediate. chemguide.co.uklibretexts.org

Proton Transfer : A proton is transferred from the newly added hydroxyl group to the nitrogen atom of the lactam ring. This step is crucial as it converts the nitrogen into a better leaving group (an amine).

Ring Opening : The tetrahedral intermediate collapses, leading to the cleavage of the C-N amide bond and opening the four-membered ring. This step is the primary force behind the relief of ring strain. wikipedia.orgchemguide.co.uk

Deprotonation : Finally, a water molecule removes a proton from the carbonyl group to regenerate the acid catalyst and yield the final β-amino acid product.

Table 1: Key Steps in Acid-Catalyzed Hydrolysis of this compound
StepDescriptionKey Intermediate/Transition State
1Protonation of the carbonyl oxygenProtonated azetidinone
2Nucleophilic attack by waterTetrahedral intermediate
3Proton transfer to the ring nitrogenN-protonated tetrahedral intermediate
4C-N bond cleavage (Ring opening)Ring-opened carbocationic species
5Deprotonationβ-Amino acid product

Aminolysis and Ammonolysis Reactions

Aminolysis and ammonolysis are analogous to hydrolysis, where an amine or ammonia (B1221849), respectively, acts as the nucleophile instead of water. wikipedia.org These reactions are fundamental acyl transfer processes that result in the cleavage of the β-lactam ring. rsc.org

The reaction of this compound with an amine (R-NH₂) or ammonia (NH₃) leads to the formation of a β-amino amide. The mechanism is a stepwise process: rsc.org

Nucleophilic Attack : The amine attacks the electrophilic carbonyl carbon of the β-lactam ring.

Tetrahedral Intermediate Formation : This attack forms a zwitterionic tetrahedral intermediate.

Ring Opening : The intermediate collapses, breaking the strained C-N bond of the ring. This step is often the rate-limiting step and can be facilitated by general acid catalysis to protonate the nitrogen leaving group. rsc.org

Proton Transfer : A final proton transfer yields the stable β-amino amide product.

The aminolysis of β-lactams is a well-studied reaction, particularly in the context of penicillin and cephalosporin (B10832234) chemistry. rsc.org The rate of reaction is dependent on the nucleophilicity and concentration of the amine.

Nucleophilic Substitution Reactions Involving Azetidinones

Beyond ring-opening at the carbonyl group, azetidinones can undergo nucleophilic substitution reactions at other positions, primarily at the C-3 carbon (α to the carbonyl). These reactions typically require the formation of an enolate.

The lithium enolate of N-substituted azetidin-2-ones can be generated by treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA). nih.govlumenlearning.com This enolate is a potent nucleophile and can react with various electrophiles in an SN2-type reaction. lumenlearning.compressbooks.pub For this compound, deprotonation would occur at the C-3 position.

A key reaction is the alkylation of the enolate . pressbooks.pub

Enolate Formation : Treatment of this compound with LDA at low temperatures (e.g., -78 °C) generates the corresponding lithium enolate.

SN2 Alkylation : The enolate then reacts with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide), introducing an alkyl group at the C-3 position. lumenlearning.comlibretexts.org

This method allows for the synthesis of 3,4-disubstituted azetidin-2-ones. The stereochemical outcome of the alkylation is influenced by the existing stereocenter at C-4. Other nucleophilic reactions include aldol-type condensations with aldehydes and ketones, which also proceed via the enolate intermediate to form 3-(hydroxyalkyl) substituted azetidinones. nih.gov

Cycloaddition and Cyclocondensation Reactivity

While the saturated azetidinone ring itself is not typically reactive in cycloadditions, its derivatives can participate in or be formed by such reactions. The Staudinger [2+2] cycloaddition is a classic method for synthesizing the β-lactam ring itself. mdpi.comnih.govderpharmachemica.com

Intramolecular and Intermolecular Diels-Alder Reactions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. nih.gov For a molecule like this compound to participate, it would need to be functionalized with either a diene or a dienophile moiety.

For instance, a 3-dienyl-azetidin-2-one derivative can act as the diene component in a Diels-Alder reaction. nih.govresearchgate.net The reaction of such a compound with a dienophile (e.g., an activated alkene or alkyne) would lead to the formation of a complex bicyclic or polycyclic system containing the β-lactam ring. These reactions can exhibit high regio- and stereoselectivity, often influenced by the substituents on the lactam ring. researchgate.net

The aza-Diels-Alder reaction is a variant where a nitrogen atom is part of the diene or dienophile. nih.gov An imine, for example, can act as a dienophile. A β-lactam containing a C=N bond could potentially undergo such a reaction.

Other Cycloaddition Reaction Types

[2+2] Cycloaddition: The most significant cycloaddition related to this compound is its synthesis via the Staudinger cycloaddition . This reaction involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. mdpi.comnih.gov

Mechanism : The reaction is generally accepted to proceed stepwise. It begins with the nucleophilic attack of the imine nitrogen on the ketene's central carbon, forming a zwitterionic intermediate. This intermediate then undergoes a conrotatory ring closure to form the four-membered azetidinone ring. mdpi.comnih.gov The stereochemistry (cis or trans) of the product is determined by the geometry of the imine and the stability of the zwitterionic intermediate. nih.gov

Aza Paternò-Büchi Reaction: This is the photocycloaddition of an imine and an alkene to form an azetidine (B1206935) ring. springernature.comresearchgate.net While not a direct reaction of this compound, it is a key [2+2] cycloaddition for forming the related azetidine core structure. nih.govnih.gov Recent advances have utilized visible light and photosensitizers to achieve these transformations under mild conditions, overcoming previous limitations. chemrxiv.orgnih.gov

Table 2: Summary of Cycloaddition Reactions Related to Azetidin-2-ones
Reaction TypeDescriptionReactantsProduct
Staudinger [2+2] CycloadditionFormation of the azetidin-2-one (B1220530) ringKetene + ImineAzetidin-2-one
Diels-Alder [4+2] CycloadditionFormation of a six-membered ring attached to the β-lactam3-Dienyl-azetidin-2-one + Dienophileβ-Lactam-fused cyclohexene (B86901) derivative
Aza Paternò-Büchi [2+2] PhotocycloadditionFormation of an azetidine ringImine + AlkeneAzetidine

Rearrangement Reactions of Azetidinone Derivatives

The rigid, four-membered ring of the azetidin-2-one, or β-lactam, core imparts significant ring strain, which is a driving force for a variety of rearrangement reactions. These reactions often lead to the formation of more complex or thermodynamically stable heterocyclic systems. Among the documented rearrangements of azetidinone derivatives, the Baeyer-Villiger oxidation of β-lactam aldehydes stands out as a synthetically useful transformation.

The Baeyer-Villiger oxidation is a well-established organic reaction that involves the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, leading to the formation of an ester from a ketone or a lactone from a cyclic ketone. rsc.orgorganic-chemistry.org In the context of azetidin-2-one chemistry, this reaction has been successfully applied to 4-formyl-β-lactam derivatives, which are aldehyde-substituted azetidinones. This transformation provides a stereoselective route to 4-(formyloxy)-β-lactams. nih.gov

The reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), as the oxidant. nih.gov The mechanism commences with the protonation of the aldehyde's carbonyl oxygen by the peroxyacid, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the peroxyacid attacks the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. The crucial step of the rearrangement involves the migration of one of the groups attached to the original carbonyl carbon to the adjacent oxygen atom of the peroxide linkage, with the concurrent departure of a carboxylate anion. nih.gov Finally, deprotonation of the resulting oxocarbenium ion yields the formyloxy product.

A noteworthy aspect of the Baeyer-Villiger reaction on 4-formyl-β-lactams is its unusual regioselectivity. In typical Baeyer-Villiger oxidations of aliphatic aldehydes, the formyl hydrogen atom preferentially migrates. However, in the case of 4-formyl-β-lactams, it is the C4 carbon of the azetidinone ring that migrates in a highly stereoselective manner. nih.gov This selective migration of the carbon moiety is a rare occurrence in the Baeyer-Villiger oxidation of aliphatic aldehydes and underscores the unique reactivity imparted by the β-lactam ring. nih.gov

The outcome of this rearrangement is the formation of a 4-(formyloxy)-2-azetidinone derivative. This process is not only efficient but also proceeds with complete stereoselectivity, retaining the original stereochemistry at the C4 position. nih.gov The resulting 4-(formyloxy) β-lactams are valuable synthetic intermediates, which can be further transformed into other useful compounds, such as 4-unsubstituted β-lactams. nih.gov

The influence of substituents on the β-lactam ring has been studied. For instance, the presence of alkyl, alkenyl, aryl, or alkyloxy groups at the C3 position of 1-(p-anisyl)-2-azetidinones leads exclusively to the formation of the corresponding 4-(formyloxy) β-lactams. nih.gov In contrast, when the C3 position is substituted with amide or acetoxy groups, a mixture of 4-(formyloxy) and 4-carboxy β-lactams can be produced. nih.gov Furthermore, in some cases involving 1-alkyl-substituted-2-azetidinones, the exclusive formation of the 4-carboxy derivative is observed. nih.gov

While specific studies detailing the Baeyer-Villiger rearrangement on a 4-formyl derivative of this compound are not extensively documented in the surveyed literature, the established reactivity of other 4-formyl-β-lactams provides a strong precedent for this transformation. The general reaction scheme and observed selectivities for closely related structures are detailed in the following table.

Table 1: Baeyer-Villiger Rearrangement of Substituted 4-Formyl-β-Lactams

Substrate (4-Formyl-β-lactam)Oxidizing AgentProductObservationsReference
3-Alkyl/Alkenyl/Aryl/Alkyloxy-1-(p-anisyl)-4-formyl-2-azetidinonesm-CPBAExclusively 4-(formyloxy)-β-lactamsDemonstrates high regioselectivity with carbon migration. nih.gov
3-Amido/Acetoxy-1-(p-anisyl)-4-formyl-2-azetidinonesm-CPBAMixture of 4-(formyloxy) and 4-carboxy-β-lactamsSubstituent at C3 influences the migratory preference. nih.gov
1-Alkyl-4-formyl-2-azetidinonesm-CPBACan exclusively form 4-carboxy-β-lactamsSubstituent at N1 can alter the reaction outcome significantly. nih.gov

Structure Activity Relationship Sar Research of 4 Benzylazetidin 2 One Derivatives

Influence of Absolute Stereochemistry on Molecular Interactions

The spatial arrangement of substituents on the azetidin-2-one (B1220530) ring is a critical determinant of biological activity. Research has consistently shown that the absolute stereochemistry at the C-4 position, in particular, plays a pivotal role in how these molecules interact with their biological targets.

For instance, in the context of cholesterol absorption inhibitors, it has been observed that isomers with an (S)-configuration at the C-4 position exhibit greater activity compared to their (R)-enantiomers. nih.gov This stereochemical preference suggests a specific and constrained binding pocket in the target protein, likely the Niemann-Pick C1-Like 1 (NPC1L1) protein, where the (S)-isomer achieves a more favorable orientation for optimal interaction. Conversely, studies on other biological targets have shown that a different stereochemical preference may exist, highlighting the target-dependent nature of these interactions.

Interestingly, while the stereochemistry at C-4 is often crucial, the configuration at the C-3 position can be more forgiving. In some series of 4-benzylazetidin-2-one analogs, both the (3R) and (3S) isomers have demonstrated comparable activity, indicating that the substituent at this position may not be as intimately involved in the key binding interactions that dictate stereochemical preference at C-4. nih.gov

Positional and Electronic Effects of Substituents at the C-4 Position

The nature of the substituent at the C-4 position, beyond its stereochemistry, significantly influences the biological profile of this compound derivatives. Both the electronic properties and the position of substitution on the benzyl (B1604629) group are key factors.

In the development of cholesterol absorption inhibitors, a polar moiety at the para-position of the C-4 aryl ring is considered optimal for activity. nih.gov This suggests that hydrogen bonding or other polar interactions in this region of the binding site are important for affinity. The presence of a hydroxyl or methoxy (B1213986) group at the para-position of the phenyl ring at C-4 is a common feature in active compounds. nih.gov

Furthermore, studies on N-thiolated β-lactams with a C-4 aryl substituent have explored the effect of increasing hydrophobicity through fluorine substitution. nih.gov These investigations aim to understand how modulating the electronic and lipophilic character of the C-4 aryl ring impacts antibacterial properties, indicating that both polar and non-polar interactions can be tuned to achieve desired biological outcomes.

The following table summarizes the structure-activity relationships of C-4 substituted azetidin-2-one derivatives based on findings from various studies.

Compound Series C-4 Substituent Observed Activity/Potency Reference
Cholesterol Absorption Inhibitorsp-HydroxyphenylOptimal activity nih.gov
Cholesterol Absorption Inhibitorsp-MethoxyphenylHigh activity nih.gov
Antimicrobial Agents4-(3-methoxy-4-acetyloxyphenyl)Potent activity against Bacillus anthracis, Staphylococcus aureus, and Candida albicans
Antimicrobial Agents4-[2-hydroxy-5-(nitro substituted phenylazo)phenyl]Significant antimicrobial activity

Conformational Implications of Substituents at the C-3 Position

In many biologically active β-lactams, a cis-relationship between the substituents at C-3 and C-4 is preferred for optimal activity. However, the specific nature of the C-3 substituent can modulate this preference. For example, the introduction of a 3-hydroxy group can lead to the synthesis of key intermediates for various pharmacologically active compounds. mdpi.com The stereoselective synthesis of 3-hydroxy-β-lactams often results in the formation of the cis-isomer, which can be a crucial factor for their biological function. mdpi.com

The conformational effects of C-3 substituents are often studied using techniques like NMR spectroscopy and computational modeling. These studies help to elucidate the preferred three-dimensional structure of the molecule in solution, providing insights into how it might present itself to a binding site. For instance, the coupling constants between the C-3 and C-4 protons in ¹H NMR spectra can provide valuable information about their relative stereochemistry (cis or trans). nih.gov

Role of N-1 Derivatization in Modulating Molecular Recognition

The nitrogen atom at position 1 of the azetidin-2-one ring offers a versatile handle for chemical modification, and derivatization at this position has proven to be a highly effective strategy for modulating molecular recognition and fine-tuning biological activity.

In the context of cholesterol absorption inhibitors, an N-aryl or N-benzyl group is generally required for activity, although a variety of other substituents are tolerated. nih.govnih.gov This suggests that the N-1 substituent occupies a region of the binding pocket that can accommodate different chemical moieties, allowing for the optimization of properties such as potency, selectivity, and pharmacokinetics.

Furthermore, the introduction of specific functional groups at the N-1 position can lead to new biological activities. For example, N-peptidyl derivatives of 4-phenylazetidin-2-one (B1582041) have been investigated as inhibitors of proteases like elastase and papain. In these cases, the peptide chain attached to the N-1 position is designed to mimic the natural substrate of the enzyme, thereby targeting the active site with high specificity.

The following table provides examples of how N-1 derivatization has been used to modulate the biological activity of azetidin-2-one derivatives.

N-1 Substituent Target/Activity Key Findings Reference
Phenyl groupCholesterol absorption (NPC1L1)Required for activity, tolerates a wide variety of substitutions. nih.gov
Benzyl groupCholesterol absorption (NPC1L1)Alternative to the N-phenyl group, also well-tolerated. nih.gov
[3-oxo-3-(phenylamino)propanamido]AntimicrobialResulted in potent activity against several microbes.
Phenylazetidin-2-onesAntimicrobialShowed significant antimicrobial activity.

Applications As a Synthetic Intermediate

Precursor to Enantiopure β-Amino Acid Derivatives (e.g., β-Phenylalanine)

One of the most significant applications of 4-benzylazetidin-2-one is its role as a precursor for the synthesis of enantiopure β-amino acids, particularly β-phenylalanine and its derivatives. The stereochemistry at the C4 position of the azetidinone ring directly translates to the stereochemistry of the resulting β-amino acid, making it a powerful tool for asymmetric synthesis.

A chemoenzymatic approach has been successfully employed to prepare the enantiomers of this compound, which are then converted to the corresponding enantiomers of β-phenylalanine. This method involves the kinetic resolution of a racemic mixture of the β-lactam using a lipase (B570770), which selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted enantiomer with high enantiomeric excess. The separated enantiopure this compound can then be subjected to ring-opening reactions to yield the desired β-amino acid.

The ring-opening of the β-lactam can be achieved under either acidic or basic conditions. For instance, hydrolysis with an acid or base cleaves the amide bond to afford the corresponding β-amino acid. This straightforward conversion makes this compound a highly efficient chiral synthon for accessing optically pure β-amino acids, which are crucial components of many biologically active peptides and pharmaceuticals.

Starting MaterialReagents and ConditionsProductYieldEnantiomeric Excess (ee)
Racemic this compoundLipase-mediated hydrolysis(R)-4-benzylazetidin-2-one->99%
(R)-4-benzylazetidin-2-oneAcid or Base Hydrolysis(R)-β-PhenylalanineHigh>99%
(S)-4-benzylazetidin-2-oneAcid or Base Hydrolysis(S)-β-PhenylalanineHigh>99%

Key Intermediate in the Total Synthesis of Complex Natural Products

The structural rigidity and inherent chirality of this compound make it a valuable intermediate in the total synthesis of complex natural products. While its direct incorporation into a wide range of natural products is not extensively documented, its utility as a precursor to chiral building blocks is a key strategy in several synthetic campaigns.

One notable example is its potential application in the synthesis of biotin (B1667282), also known as vitamin H. The core structure of biotin contains a fused heterocyclic system with specific stereochemistry. Chiral β-lactams, such as this compound, can serve as precursors to key fragments of the biotin molecule, providing the necessary stereochemical control for the synthesis. The synthesis of (+)-biotin often involves the construction of a key intermediate with a cis-fused imidazolidin-2-one ring. The stereochemistry of this intermediate can be established using chiral precursors derived from β-lactams. Although a direct synthesis of biotin from this compound is not a classical approach, the principles of using β-lactams to introduce stereocenters are applicable.

Furthermore, the versatility of the β-lactam ring allows for various transformations to build up the complexity required for natural product synthesis. The benzyl (B1604629) group at the C4 position can be modified or cleaved as needed, and the lactam ring can be opened to reveal a functionalized amino acid derivative that can be further elaborated.

Building Block for the Construction of Advanced Heterocyclic Systems

Beyond its use in the synthesis of β-amino acids and natural products, this compound serves as a versatile building block for the construction of a variety of advanced heterocyclic systems. The strained β-lactam ring is prone to ring-opening and ring-expansion reactions, providing access to a diverse range of nitrogen-containing heterocycles.

For example, this compound can undergo diastereoselective alkylation at the C3 position, introducing further complexity and functionality. The resulting substituted β-lactams can then be used as precursors for the synthesis of more elaborate heterocyclic structures.

Ring-expansion reactions of this compound can lead to the formation of larger heterocyclic rings, such as pyridinones and piperidines. These reactions often involve the cleavage of one of the bonds in the β-lactam ring followed by the incorporation of new atoms to form a six-membered ring. Such transformations are valuable for the synthesis of alkaloids and other biologically active heterocyclic compounds.

The general reactivity of β-lactams allows for their conversion into a variety of fused heterocyclic systems. By carefully choosing the reaction conditions and the substituents on the β-lactam ring, it is possible to control the outcome of the reaction and synthesize complex polycyclic structures.

Starting MaterialReaction TypeResulting Heterocyclic System
This compoundDiastereoselective Alkylation3-Alkyl-4-benzylazetidin-2-ones
This compoundRing ExpansionSubstituted Pyridinones
This compoundRing ExpansionSubstituted Piperidines

Advanced Analytical Techniques in 4 Benzylazetidin 2 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-Benzylazetidin-2-one, providing detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom within the molecule.

In ¹H NMR spectroscopy, the protons of the azetidinone ring exhibit characteristic chemical shifts. The proton at the C4 position, being adjacent to the benzyl (B1604629) group, typically appears as a multiplet. The diastereotopic protons at the C3 position show distinct signals, often as multiplets, due to their different spatial relationships with the C4 substituent. The benzyl group itself presents signals in the aromatic region (typically δ 7.2-7.4 ppm) for the phenyl protons and a characteristic signal for the benzylic methylene (B1212753) (CH₂) protons. The N-H proton of the lactam gives a signal that can vary in chemical shift depending on the solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom. The carbonyl carbon (C=O) of the β-lactam ring is particularly diagnostic, appearing significantly downfield. The carbons of the azetidinone ring (C3 and C4) and the benzyl group (benzylic CH₂ and the aromatic carbons) all show distinct and predictable chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O - ~170-175
N-H Variable (e.g., 5.0-8.0) -
C3-H₂ ~2.8-3.5 (multiplets) ~40-45
C4-H ~3.8-4.2 (multiplet) ~50-55
Benzyl CH₂ ~2.9-3.3 (multiplets) ~40-45
Aromatic C-H ~7.2-7.4 (multiplets) ~127-130

Note: These are predicted values based on typical ranges for similar structures and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and formula of this compound and for gaining structural insights through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

The molecular formula of this compound is C₁₀H₁₁NO, corresponding to a molecular weight of approximately 161.0840 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 161.

The fragmentation of β-lactams is well-characterized and often involves the cleavage of the strained four-membered ring. For this compound, a primary fragmentation pathway is the retro-[2+2] cycloaddition, leading to the formation of benzylideneamine and ketene (B1206846) radical cations, or vice versa. Another common fragmentation is the loss of the benzyl group (C₇H₇, m/z 91) to form a stable tropylium (B1234903) cation, with the charge remaining on the azetidinone fragment or the benzyl fragment.

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment
161 [M]⁺˙ (Molecular Ion)
132 [M - CO - H]⁺
106 [C₇H₈N]⁺ (Benzylideneamine)
91 [C₇H₇]⁺ (Tropylium ion)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most prominent and diagnostic absorption band in its IR spectrum is due to the carbonyl (C=O) stretching vibration of the β-lactam ring. This band is typically very strong and appears at a relatively high wavenumber (1730-1780 cm⁻¹) due to the ring strain, which is a hallmark of β-lactams nih.gov.

Other characteristic absorptions include the N-H stretching vibration of the secondary amide, which appears as a moderate to sharp band around 3200-3300 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the azetidinone ring and the benzylic methylene group appear just below 3000 cm⁻¹. Bending vibrations for the aromatic ring (C=C) typically appear in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Absorption Range (cm⁻¹) Intensity
N-H Stretch 3200 - 3300 Medium, Sharp
Aromatic C-H Stretch 3000 - 3100 Medium to Weak
Aliphatic C-H Stretch 2850 - 3000 Medium
β-Lactam C=O Stretch 1730 - 1780 Strong, Sharp

X-ray Crystallography for Crystalline Structure and Absolute Stereochemistry Determination

A key structural feature of the β-lactam ring revealed by crystallography is its inherent strain. The bond angles within the four-membered ring deviate significantly from the ideal values for sp³ and sp² hybridized atoms. Another important aspect is the planarity of the nitrogen atom. In a typical amide, the nitrogen atom is sp² hybridized and planar. However, due to the ring strain in a β-lactam, the nitrogen atom adopts a more pyramidal geometry, which is a factor in its chemical reactivity wikipedia.org.

While a specific crystal structure for this compound is not publicly available, data from related β-lactam structures provide expected parameters.

Table 4: Typical Crystallographic Parameters for a Monocyclic β-Lactam Ring

Parameter Typical Value
C=O Bond Length ~1.21 Å
N-C=O Bond Length ~1.36 Å
Ring Bond Angles ~90°

*The 'h' parameter measures the height of the pyramid formed by the nitrogen and its three adjacent atoms, indicating the degree of pyramidalization wikipedia.org.

Advanced Chromatographic Methods for Purity Assessment and Mixture Separation

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and for separating its enantiomers.

For purity analysis, a reversed-phase HPLC method is typically employed. A C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer or acid modifier to ensure good peak shape. Detection is usually performed using a UV detector, as the benzene (B151609) ring in the benzyl group provides a strong chromophore. This method can effectively separate the target compound from starting materials, by-products, and degradation products.

Since this compound is a chiral compound, existing as a racemic mixture of (R)- and (S)-enantiomers, chiral HPLC is essential for separating these stereoisomers. This is crucial as enantiomers often exhibit different biological activities. The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and cyclodextrin-based CSPs are known to be effective for the resolution of β-lactam enantiomers tandfonline.comtandfonline.comresearchgate.net. The choice of mobile phase, which can be normal-phase (e.g., hexane/isopropanol) or reversed-phase, is critical for achieving optimal separation.

Table 5: Representative HPLC Conditions for Analysis of this compound

Analysis Type Column Mobile Phase Example Detection
Purity Assessment Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) Acetonitrile/Water gradient UV at ~210 nm

Theoretical and Computational Chemistry Studies on 4 Benzylazetidin 2 One

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are particularly valuable for understanding the three-dimensional structure of molecules and their interactions with other molecules, such as proteins.

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. nih.gov For a flexible molecule like 4-benzylazetidin-2-one, which has rotatable bonds in its benzyl (B1604629) side chain, numerous conformations are possible.

Computational methods can be used to systematically explore the conformational space and construct a potential energy surface or energy landscape. nih.gov This landscape maps the energy of the molecule as a function of its geometry, with energy minima corresponding to stable conformers. Understanding the relative energies of these conformers and the transition states that connect them is crucial for predicting the molecule's preferred shape in different environments.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein. nih.gov This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target. ajol.inforesearchgate.net

In the context of this compound, which belongs to the β-lactam class of compounds known to target enzymes like penicillin-binding proteins (PBPs) and β-lactamases, molecular docking can provide valuable insights into its mechanism of action. The docking process involves placing the this compound molecule into the active site of a target protein and evaluating the binding affinity using a scoring function. This allows for the prediction of the binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the protein-ligand complex. nih.gov

Table 3: Illustrative Molecular Docking Results of this compound with a Hypothetical Bacterial Enzyme.
ParameterValueSignificance
Binding Affinity (kcal/mol)-7.5A more negative value indicates a stronger predicted binding interaction between the ligand and the protein.
Key Interacting ResiduesSer70, Lys73, Tyr150Amino acid residues in the protein's active site that form significant interactions with the ligand.
Types of InteractionsHydrogen bond with Ser70, Hydrophobic interactions with Tyr150Specific non-covalent interactions that stabilize the binding of the ligand in the active site.
RMSD (Å)1.2Root Mean Square Deviation from a known binding pose, indicating the accuracy of the docking prediction (lower is better).

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the detailed step-by-step pathways of chemical reactions. rsc.orgrsc.orgscispace.com By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For reactions involving this compound, such as its synthesis or its reaction with a biological target, computational methods can provide a detailed mechanistic understanding that may be difficult to obtain through experiments alone. nih.gov For instance, the mechanism of the Staudinger cycloaddition, a common method for synthesizing β-lactams, can be investigated to understand the stereoselectivity of the reaction. Similarly, the mechanism of inhibition of a bacterial enzyme by this compound can be modeled to understand the covalent modification of the active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. ijnrd.orgnih.gov For this compound and its derivatives, QSAR studies can be instrumental in predicting their biological activities, such as antimicrobial or anticancer effects, and in guiding the design of new, more potent analogues. These models are built on the principle that the biological activity of a compound is a function of its physicochemical and structural properties.

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is chosen.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated.

Model Development: Statistical methods are employed to build a mathematical model that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive power of the developed model is rigorously assessed using various validation techniques.

While specific QSAR studies on this compound are not extensively documented in publicly available literature, numerous studies on structurally related azetidin-2-one (B1220530) derivatives and other β-lactam compounds provide a strong basis for understanding the potential QSAR models for this compound. chemisgroup.usnih.govwhitesscience.comresearchgate.netresearchgate.netsphinxsai.com

Various types of molecular descriptors can be employed in the QSAR modeling of this compound derivatives. These can be broadly categorized as:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices (e.g., connectivity indices, Wiener index), constitutional descriptors, and electronic descriptors (e.g., partial charges).

3D Descriptors: Calculated from the 3D conformation of the molecule, such as steric parameters (e.g., molecular volume, surface area) and electronic properties (e.g., dipole moment, HOMO/LUMO energies).

Several statistical methods can be used to develop QSAR models. Multiple Linear Regression (MLR) is a common approach for establishing a linear relationship between the descriptors and the biological activity. whitesscience.comresearchgate.net More advanced techniques like Partial Least Squares (PLS) and machine learning algorithms such as k-Nearest Neighbor (kNN) and Random Forest are also frequently utilized, particularly when dealing with a large number of descriptors or complex, non-linear relationships. researchgate.netnih.gov

The predictive ability of a QSAR model is crucial and is evaluated using statistical parameters such as the squared correlation coefficient (r²), the cross-validated squared correlation coefficient (q²), and the predictive squared correlation coefficient for an external test set (pred_r²). researchgate.net A robust and predictive QSAR model will have high values for these parameters, indicating a strong correlation between the descriptors and the biological activity and a good ability to predict the activity of new compounds.

For instance, a hypothetical 2D-QSAR study on a series of 4-substituted azetidin-2-one derivatives might yield a model with the following statistical parameters:

Statistical ParameterValueDescription
0.85Represents the goodness of fit of the model to the training data.
0.75Indicates the internal predictive ability of the model (leave-one-out cross-validation).
pred_r²0.70Measures the predictive power of the model on an external set of compounds not used in model development.

This table is interactive. You can sort and filter the data.

In such a model, descriptors like the topological polar surface area (TPSA) and specific electro-topological state indices might be identified as having a significant correlation with the observed biological activity.

Furthermore, 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide insights into the steric and electrostatic field requirements for optimal biological activity. A hypothetical CoMFA study on this compound analogues might reveal the following contributions:

FieldContribution (%)Implication for Activity
Steric60The size and shape of substituents at specific positions are critical.
Electrostatic40The distribution of charges and electrostatic potential influences the interaction with the biological target.

This table is interactive. You can sort and filter the data.

The contour maps generated from such 3D-QSAR studies can visually guide medicinal chemists in modifying the structure of this compound to enhance its desired biological effect. For example, a contour map might indicate that a bulky, electron-donating group at a particular position on the benzyl ring would be favorable for increased activity.

In a study on cephalosporin (B10832234) derivatives, which share the β-lactam core with this compound, a regression-based QSAR model was developed with a cross-validation test (q²) of 0.9013 and a fraction of variance (r²) of 0.9014. whitesscience.comresearchgate.net This model indicated that higher eccentric connectivity index and topological polar surface area are beneficial for the inhibitory action against transpeptidase. whitesscience.comresearchgate.net Conversely, an increase in fragment complexity at certain substituent positions was found to decrease the activity. whitesscience.comresearchgate.net

Another QSAR study on a series of 1,3,4-thidiazol-2-yl azetidine-2-one derivatives as antimicrobial agents resulted in a 2D-QSAR model with an r² of 0.8499, a q² of 0.8267, and a pred_r² of 0.7729. researchgate.net This model highlighted the importance of descriptors related to the nature of substituent groups and their electronic environment. researchgate.net

The application of these QSAR modeling approaches to this compound and its derivatives can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of exhibiting the desired biological activity, thereby saving time and resources.

Q & A

Q. What are the recommended protocols for synthesizing 4-Benzylazetidin-2-one with high purity, and how can reproducibility be ensured?

To synthesize this compound, start with cyclization of β-lactam precursors under controlled conditions (e.g., using carbodiimide coupling agents or photochemical methods). Ensure purity by:

  • Stepwise purification : Column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water mixtures.
  • Validation : Compare melting points and spectroscopic data (¹H/¹³C NMR, IR) with literature values for known analogs .
  • Reproducibility : Document all reaction parameters (temperature, solvent ratios, catalyst loading) in the experimental section, adhering to guidelines for detailed procedural reporting .

Q. How should researchers characterize this compound to confirm structural identity and purity?

Use a multi-technique approach:

  • Spectroscopy : ¹H/¹³C NMR to verify azetidinone ring integrity and benzyl substitution patterns. Compare with NIST-standardized spectra for related β-lactams .
  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% by area normalization).
  • Crystallography : If single crystals are obtained, X-ray diffraction provides definitive structural confirmation .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating the bioactivity of this compound derivatives?

Key factors include:

  • Dose-response optimization : Use a factorial design to test multiple concentrations (e.g., 0.1–100 µM) while controlling solvent effects (DMSO ≤0.1% v/v).
  • Control groups : Include positive controls (e.g., known β-lactamase inhibitors) and vehicle-only controls to isolate compound-specific effects.
  • Statistical rigor : Apply false discovery rate (FDR) correction (Benjamini-Hochberg method) to mitigate Type I errors in high-throughput assays .
  • Replication : Perform triplicate experiments across independent batches to validate biological activity .

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

Address discrepancies through:

  • Meta-analysis : Systematically compare experimental conditions (e.g., cell lines, assay protocols) across studies using tools like SciFinder to identify confounding variables .
  • Structure-activity relationship (SAR) validation : Redesign analogs with systematic substituent variations (e.g., benzyl group halogenation) to isolate bioactive moieties .
  • Purity reassessment : Re-examine conflicting compounds via HPLC-MS to rule out impurities or degradation products .

Q. What strategies optimize the synthetic yield of this compound derivatives for SAR studies?

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates during ring closure.
  • Catalyst optimization : Evaluate Lewis acids (e.g., ZnCl₂) or organocatalysts for enantioselective synthesis.
  • Kinetic profiling : Use in-situ FTIR or HPLC monitoring to identify rate-limiting steps and adjust reaction times .

Q. How can computational methods enhance the design of this compound-based inhibitors?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target enzymes (e.g., penicillin-binding proteins).
  • DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to guide substituent modifications for improved stability .
  • MD simulations : Assess conformational flexibility of the azetidinone ring under physiological conditions .

Data Analysis & Validation

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data in this compound studies?

  • Nonlinear regression : Fit dose-response curves using the Hill equation (GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
  • Outlier detection : Apply Grubbs’ test to exclude anomalous datapoints.
  • Multivariate analysis : Use PCA to correlate structural features (e.g., logP, polar surface area) with toxicity profiles .

Q. How should researchers validate the enantiomeric purity of chiral this compound derivatives?

  • Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol eluents.
  • Optical rotation : Compare experimental [α]D values with literature data for enantiopure standards .
  • VCD spectroscopy : Validate absolute configuration via vibrational circular dichroism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.